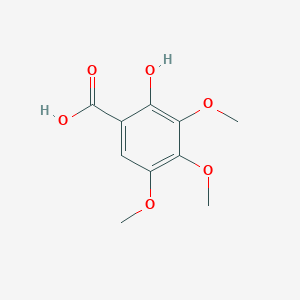

2-Hydroxy-3,4,5-trimethoxybenzoic acid

Description

Structural Context and Nomenclature in Aromatic Carboxylic Acids

2-Hydroxy-3,4,5-trimethoxybenzoic acid is an aromatic carboxylic acid. Its core structure is a benzene (B151609) ring to which a carboxyl group (-COOH) is attached. The nomenclature "this compound" precisely describes the substitution pattern on this ring:

A hydroxyl (-OH) group is located at the second carbon position relative to the carboxyl group.

Three methoxy (B1213986) (-OCH₃) groups are found at the third, fourth, and fifth carbon positions.

This specific arrangement of a hydroxyl group ortho to the carboxylic acid and three adjacent methoxy groups suggests potential for intramolecular hydrogen bonding, which could influence its physicochemical properties such as acidity and solubility.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂O₆ |

| Molecular Weight | 228.20 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1OC)OC)C(=O)O)O |

| InChI Key | Information not readily available |

Significance within Natural Product Chemistry and Medicinal Chemistry Research

While the natural occurrence of this compound is not documented in the available literature, many of its isomers are well-known natural products with significant biological activities. For instance, 3,4,5-trimethoxybenzoic acid , also known as Eudesmic acid, is found in various plants and is a known metabolite. google.comwikipedia.org

The presence of hydroxyl and methoxy groups on a benzoic acid scaffold is a common motif in pharmacologically active molecules. These groups can participate in hydrogen bonding and other interactions with biological targets. Research on related trimethoxybenzoic acid derivatives has shown a range of biological activities, including antimicrobial and anti-inflammatory properties. However, without specific studies on the 2-hydroxy isomer, its potential in medicinal chemistry remains speculative.

Historical Perspectives on Substituted Benzoic Acids in Academic Inquiry

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. Early investigations focused on their isolation from natural sources and the elucidation of their fundamental chemical properties. The development of synthetic methodologies in the 19th and 20th centuries allowed for the systematic exploration of a vast array of substituted benzoic acids. This research has been pivotal in the development of pharmaceuticals, agrochemicals, and polymers. While the broader class of substituted benzoic acids has been a subject of intense academic inquiry for centuries, it appears that this compound has not been a significant focus of this historical research.

Structure

3D Structure

Properties

CAS No. |

39068-84-3 |

|---|---|

Molecular Formula |

C10H12O6 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

2-hydroxy-3,4,5-trimethoxybenzoic acid |

InChI |

InChI=1S/C10H12O6/c1-14-6-4-5(10(12)13)7(11)9(16-3)8(6)15-2/h4,11H,1-3H3,(H,12,13) |

InChI Key |

MJZXQRQWAWCETQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)O)OC)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Dereplication Methodologies

Natural Occurrence in Biological Systems

This substituted benzoic acid has been identified in specific microbial sources, particularly those associated with marine environments.

2-Hydroxy-3,4,5-trimethoxybenzoic acid has been detected in the extract of Penicillium citrinum XT6, an endophytic fungus. ijpsm.com Endophytes are microorganisms that live within a plant for at least part of their life cycle without causing apparent disease. This particular fungus, P. citrinum XT6, is itself an isolate from a marine organism, highlighting the nested ecological relationships that can yield unique chemical compounds. ijpsm.com The identification of the compound was achieved through liquid chromatography-high resolution mass spectrometry (LC-HRMS). ijpsm.com

| LC-HRMS Data for this compound from P. citrinum XT6 | |

| Molecular Formula | C₁₀H₁₂O₆ |

| Mass | 228.06331 |

| Source | Penicillium citrinum XT6 Extract |

Table based on data from the International Journal of Pharmaceutical Sciences and Medicine. ijpsm.com

The endophytic fungus Penicillium citrinum XT6, which produces this compound, was originally isolated from the marine sponge Xestospongia testudinaria. ijpsm.com Marine sponges are known to host a diverse array of microorganisms, which contribute significantly to the sponge's chemical profile and biological activity. ijpsm.comnih.gov While the compound is produced by the fungus, its ecological context is intrinsically linked to the host sponge, Xestospongia testudinaria. ijpsm.com Studies on the sponge itself have revealed a wide range of other chemical compounds, including sterols, indole (B1671886) alkaloids, and brominated polyunsaturated fatty acids. nih.govresearchgate.net

The natural occurrence of the precise chemical structure this compound appears to be sparsely reported in scientific literature. However, closely related compounds are more widespread. For instance, its isomer, 3,4,5-trimethoxybenzoic acid (also known as Eudesmic acid), is found in plants like Eucalyptus species. wikipedia.org The parent compound, 3,4,5-trihydroxybenzoic acid (Gallic acid), is abundant in various plants, including grapes, pomegranates, and tea leaves. nih.govresearchgate.net

Advanced Isolation and Purification Techniques

The extraction and purification of this compound and similar molecules from complex biological sources require multi-step methodologies, often involving sophisticated extraction and chromatographic techniques.

Chromatography is a fundamental tool for the separation and purification of individual compounds from complex mixtures.

Column Chromatography : This technique is frequently used for the initial separation of crude extracts. For example, metabolites from the sponge Xestospongia testudinaria were separated and purified using column chromatography after initial solvent fractionation. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is often used for the final purification and analysis of compounds. Reverse-phase (RP) HPLC methods have been developed for analyzing similar compounds like 3,4,5-trimethoxybenzoic acid. sielc.com A typical method might use a specialized column, such as a Newcrom R1, with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.comsielc.com

Thin-Layer Chromatography (TLC) : TLC is a versatile technique used for monitoring reaction progress and for the semi-quantitative analysis of impurities. It has been employed for the detection of 3,4,5-trimethoxybenzoic acid in bulk drug samples of trimethobenzamide (B196071) hydrochloride. nih.gov Specialized TLC methods using polyamide sheets with aqueous solutions of α-cyclodextrin as the mobile phase have also been developed for separating various substituted benzoic acids. researchgate.net

| Example of HPLC Conditions for a Related Benzoic Acid Derivative | |

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

This table illustrates a scalable liquid chromatography method suitable for analysis and preparative separation of trimethoxybenzoic acid derivatives. sielc.com

The initial step in isolating natural products is extracting them from their native biological matrix. The choice of solvent and method is critical for maximizing yield and preserving the compound's structure.

Solvent Extraction from Fungal Cultures : For the endophytic fungus P. citrinum XT6, the extraction process involved cultivating the fungus on a rice medium for several weeks. ijpsm.com The culture was then macerated with ethyl acetate (B1210297), and the resulting extract was concentrated using a rotary evaporator to yield the crude product containing this compound. ijpsm.com

Extraction and Partitioning from Marine Sponges : In studies involving the Xestospongia testudinaria sponge, metabolites were extracted using methanol (B129727) maceration. nih.gov This crude methanol extract was then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane and chloroform, to separate compounds based on their solubility. nih.gov

| Summary of Extraction Methodologies | | | :--- | :--- | :--- | | Source Matrix | Technique | Solvent(s) | | Fungal Culture (P. citrinum XT6) | Maceration | Ethyl Acetate | | Marine Sponge (X. testudinaria) | Maceration & Partitioning | Methanol, n-hexane, Chloroform |

Table summarizing extraction techniques from different biological sources. ijpsm.comnih.gov

Dereplication Strategies in Natural Product Discovery

Dereplication is a critical process in natural product research aimed at the rapid identification of known compounds in a complex mixture, thereby avoiding their redundant isolation and allowing researchers to focus on novel substances. nih.gov This early-stage screening is particularly vital for phenolic compounds like this compound, which belong to a vast and structurally diverse class of natural products. nih.gov The primary goal of dereplication is to efficiently profile the chemical constituents of a crude extract, enabling the targeted isolation of new or bioactive molecules. mdpi.com

Modern dereplication strategies heavily rely on hyphenated analytical techniques, which couple the separation power of chromatography with the detailed structural information provided by spectroscopy. The most prominent of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). researchgate.netscielo.br These methods, often used in conjunction, provide orthogonal data that significantly increases the confidence of compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Dereplication:

LC-MS is a cornerstone of modern dereplication due to its high sensitivity, speed, and the wealth of information it provides. nih.gov In a typical workflow, a crude plant or microbial extract is first separated using High-Performance Liquid Chromatography (HPLC). scielo.br The eluting compounds are then ionized and analyzed by a mass spectrometer, which provides two key pieces of information: the retention time from the HPLC and the mass-to-charge ratio (m/z) of the compound and its fragments.

For a compound like this compound (C10H12O6), high-resolution mass spectrometry (HRMS) can determine its accurate mass and, consequently, its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint. The acquired data (retention time, accurate mass, and MS/MS spectrum) is then compared against comprehensive natural product databases, such as AntiBase, MarinLit, or in-house libraries, to rapidly identify known compounds. mdpi.com The use of molecular networking, a computational strategy that visualizes the relationships between the MS/MS spectra of different compounds in an extract, can further accelerate the identification of known compounds and highlight potentially novel analogues. scielo.br

Table 1: Illustrative LC-MS/MS Data for Dereplication of this compound

| Parameter | Value | Description |

| Retention Time (min) | 8.5 | The time at which the compound elutes from the HPLC column under specific conditions. |

| Precursor Ion [M-H]⁻ (m/z) | 227.0504 | The mass-to-charge ratio of the deprotonated molecule, measured by high-resolution mass spectrometry. |

| Calculated Formula | C10H11O6 | The molecular formula derived from the accurate mass measurement. |

| Major MS/MS Fragments (m/z) | 195, 183, 168, 124 | Characteristic fragment ions generated from the precursor ion, providing structural clues. |

| Database Match | This compound | Identification based on comparison of experimental data with database entries. |

Note: The data in this table is illustrative and represents typical values that would be obtained in an LC-MS/MS experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dereplication:

NMR spectroscopy is another powerful tool for dereplication, providing unambiguous structural information. numberanalytics.com While less sensitive than MS, NMR data is highly diagnostic of a molecule's carbon-hydrogen framework. numberanalytics.comrsc.org Techniques like ¹H NMR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be applied to either purified compounds or, increasingly, to complex mixtures. nih.gov

Diffusion-Ordered NMR Spectroscopy (DOSY) is a particularly useful technique for analyzing mixtures, as it separates the signals of different compounds based on their diffusion coefficients, which are related to their molecular size and shape. rsc.org This allows for the generation of individual component spectra from a mixture. The NMR data obtained can be compared to specialized databases to identify known compounds. nih.gov The combination of LC-NMR allows for the direct acquisition of NMR data for individual components of a mixture as they elute from the chromatography column, providing a powerful, albeit technically demanding, dereplication tool. researchgate.net

Table 2: Key NMR Signals for the Identification of Benzoic Acid Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Common Assignment |

| ¹H | 6.0 - 8.5 | Singlet, Doublet | Aromatic Protons |

| ¹H | 3.5 - 4.0 | Singlet | Methoxy (B1213986) (O-CH₃) Protons |

| ¹H | 10.0 - 13.0 | Broad Singlet | Carboxylic Acid Proton |

| ¹³C | 165 - 180 | - | Carboxylic Carbonyl Carbon |

| ¹³C | 100 - 160 | - | Aromatic Carbons |

| ¹³C | 55 - 65 | - | Methoxy Carbons |

Note: This table provides general chemical shift ranges for functional groups found in hydroxylated and methoxylated benzoic acids.

The integration of these advanced spectroscopic and chromatographic techniques with sophisticated databases and data processing tools forms the foundation of modern dereplication strategies. This approach significantly streamlines the natural product discovery pipeline, enabling the efficient identification of known compounds like this compound and accelerating the discovery of novel, potentially bioactive natural products.

Chemical Synthesis and Synthetic Route Development

Total Synthesis of 2-Hydroxy-3,4,5-trimethoxybenzoic Acid

The total synthesis of this specific benzoic acid isomer requires strategic chemical modifications of a core aromatic ring to introduce the hydroxyl, carboxyl, and three methoxy (B1213986) groups at the correct positions.

Established synthetic strategies often utilize highly oxygenated benzene (B151609) derivatives like pyrogallic acid (1,2,3-trihydroxybenzene) or gallic acid (3,4,5-trihydroxybenzoic acid) as starting materials. chemcess.comgoogle.com The synthesis of the related 2,3,4-trimethoxybenzoic acid from pyrogallic acid provides a relevant example of the chemical transformations involved. This process typically includes:

Etherification/Methylation : The hydroxyl groups of the precursor are converted into methoxy groups. A common method involves reacting pyrogallic acid with a methylating agent like dimethyl carbonate. researchgate.net

Introduction of the Carboxyl Group : A carboxyl group or a precursor (like a cyano group) is introduced onto the aromatic ring through reactions such as bromination followed by cyanation and subsequent hydrolysis. researchgate.netgoogle.com For instance, the synthesis of 2,3,4-trimethoxybenzoic acid from pyrogallic acid involves the methylation to 1,2,3-trimethoxybenzene (B147658), followed by bromination, reaction with cuprous cyanide to introduce a cyano group, and finally hydrolysis to yield the carboxylic acid. researchgate.net

While pyrogallic acid is a logical precursor for the 3,4,5-trimethoxy substitution pattern, gallic acid is also a common starting material for derivatives like 3,4,5-trimethoxybenzoic acid. semanticscholar.orgchemicalbook.com The synthesis of the specific 2-hydroxy isomer requires regioselective reactions that can differentiate between the various positions on the benzene ring, which presents a significant synthetic challenge.

Modern synthetic chemistry emphasizes the use of green chemistry principles to reduce environmental impact. rsc.org In the synthesis of trimethoxybenzoic acid derivatives, ionic liquids have been employed as efficient and recyclable catalysts. google.comresearchgate.netsciepub.com

A patented method for preparing 2,3,4-trimethoxybenzoic acid highlights this approach, where pyrogallic acid is reacted with dimethyl carbonate using an ionic liquid as a catalyst. google.com Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), can facilitate the methylation reaction under controlled conditions. researchgate.netgoogle.com This method is considered a greener alternative to traditional processes that may use more hazardous reagents or generate more waste. The use of ionic liquids can lead to high yields of intermediates like 1,2,3-trimethoxybenzene (up to 92%) and offers benefits such as mild reaction conditions and the potential for catalyst reuse. researchgate.netchemicalbook.com

The key advantages of using ionic liquid catalysis in this context include:

High Efficiency : They can significantly accelerate reaction rates.

Recyclability : Ionic liquids can often be separated from the reaction mixture and reused, reducing waste. chemicalbook.com

Safer Reagents : Their use can circumvent the need for more hazardous or volatile organic solvents and catalysts. rsc.org

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of substituted benzoic acids, key parameters that are typically optimized include temperature, reaction time, and the molar ratio of reactants and catalysts.

In the synthesis of the related 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid, reaction conditions such as the choice of solvent (e.g., N,N-dimethylacetamide), the amine used for demethylation (e.g., piperazine), and the reaction temperature (e.g., 130-150 °C) are critical factors. google.com By carefully controlling these parameters, yields as high as 95.3% have been reported for this demethylation step. google.com Similarly, in the ionic liquid-catalyzed synthesis of 1,2,3-trimethoxybenzene from pyrogallic acid, the molar ratio of dimethyl carbonate to pyrogallic acid and the ratio of the ionic liquid to the substrate are optimized to achieve the best results. google.com

Table 1: Examples of Optimized Reaction Parameters for Synthesis of Related Benzoic Acids

| Reaction | Parameter Optimized | Condition | Resulting Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2,3,4-trimethoxy bromobenzene (B47551) from 1,2,3-trimethoxybenzene | Reagent | N-Bromosuccinimide (NBS) | 92.2% | researchgate.net |

| Synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid | Temperature | 150 °C | 95.3% | google.com |

| Synthesis of 1,2,3-trimethoxybenzene from pyrogallic acid | Catalyst/Substrate Ratio | Ionic liquid to pyrogallol (B1678534) ratio of 0.5-2:1 | 92% | google.com |

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer promising, environmentally friendly alternatives to traditional chemical synthesis. These approaches utilize enzymes or engineered microorganisms to perform specific chemical transformations with high selectivity.

While specific biocatalytic routes for this compound are not extensively documented, related research demonstrates the potential of these methods. For example, engineered Escherichia coli has been used to synthesize 2-hydroxybenzoic acid (2-HBA) from chorismate, a central metabolite in the shikimate pathway. jmb.or.kr By overexpressing specific genes, such as entC and pchB, the microorganisms can efficiently produce the 2-hydroxybenzoic acid core structure. jmb.or.kr This biosynthetic pathway could potentially be adapted and extended through the inclusion of O-methyltransferase enzymes to add the required methoxy groups, representing a future direction for the biocatalysis of polysubstituted aromatic acids.

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications are commonly made at the carboxyl and hydroxyl groups.

The carboxyl group of benzoic acids is a versatile functional group that can be readily converted into other functionalities, such as esters and amides.

Ester Synthesis: Esters are typically formed through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. For the related 3,4,5-trimethoxybenzoic acid, its methyl ester can be synthesized by reacting the acid with methanol (B129727) and a catalyst like sulfuric acid. google.com Alternatively, the acid can be formed by the hydrolysis of its corresponding ester. chemicalbook.com

Amide Synthesis: Amide derivatives are commonly prepared by first converting the carboxylic acid to a more reactive acyl chloride. For example, 3,4,5-trimethoxybenzoyl chloride can be prepared and subsequently reacted with a primary alkylamine in a solvent like ethyl acetate (B1210297) to yield the corresponding N-alkyl amide with yields often exceeding 80%. google.com Modern coupling reagents, such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), can also be used to directly couple the carboxylic acid with an amine without needing to form the acyl chloride first. mdpi.com

Table 2: Examples of Carboxyl Group Derivatization of Trimethoxybenzoic Acids

| Starting Material | Reagents | Derivative Type | Product Example | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoic acid | Thionyl chloride, then butylamine | Amide | 3,4,5-Trimethoxybenzoic acid butylamide | google.com |

| 3,4,5-Trimethoxybenzoic acid | Methanol, Sulfuric acid | Ester | Methyl 3,4,5-trimethoxybenzoate (B1228286) | google.com |

| 3,4,5-Trimethoxybenzoic acid | TBTU, TEA, 2-(4-methyl-piperazin-1-yl) ethylamine | Amide | 3,4,5-Trimethoxy-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide | mdpi.com |

Modifications of Methoxy Substituents

The modification of methoxy groups on a benzoic acid scaffold is a key strategy for creating derivatives with altered properties. A common modification is selective demethylation, converting a methoxy group into a hydroxyl group, which can significantly impact the molecule's chemical reactivity and biological activity.

One documented example of such a modification is the preparation of 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid. This process involves the selective removal of the methyl group at the C2 position. The synthesis can be achieved by reacting 2,4,5-trimethoxybenzoic acid with a straight-chain or cyclic amine in a polar aprotic solvent. google.com For instance, using N,N'-dimethylethylenediamine in N,N-dimethylacetamide at 150°C for 2 hours results in the desired 2-hydroxy-4,5-dimethoxybenzoic acid. google.com This method provides a high-yield pathway to a hydroxylated derivative, demonstrating a targeted modification of a specific methoxy substituent. google.com

Another approach to synthesizing hydroxy-dimethoxybenzoic acids involves the Elbs persulfate oxidation. For example, 2-hydroxy-4,5-dimethoxybenzoic acid can be synthesized starting from veratrole. ias.ac.in This highlights that the arrangement of hydroxyl and methoxy groups can be achieved through various synthetic strategies, including the modification of existing methoxy groups or the introduction of hydroxyl groups onto a precursor molecule. ias.ac.in

The table below summarizes a synthetic approach for the selective demethylation of a trimethoxybenzoic acid.

| Starting Material | Reagents | Product | Yield |

| 2,4,5-trimethoxybenzoic acid | N,N'-dimethyl-ethylenediamine, N,N-dimethylacetamide | 2-hydroxy-4,5-dimethoxybenzoic acid | 85.7% google.com |

| 2,4,5-trimethoxybenzoic acid | Piperazine, N,N-dimethylacetamide | 2-hydroxy-4,5-dimethoxybenzoic acid | 59% google.com |

Alterations to the Hydroxyl Group

Alterations to the hydroxyl group on a substituted benzoic acid are fundamental for creating various derivatives, such as esters and ethers. A primary example of such an alteration is methylation, which converts a hydroxyl group into a methoxy group.

The synthesis of asaronic acid (2,4,5-trimethoxybenzoic acid) provides an illustrative example of staged alterations involving hydroxyl groups. The synthesis can begin with β-resorcylic acid, which is first oxidized to 2,4,5-trihydroxy benzoic acid. ias.ac.in This trihydroxy intermediate then undergoes methylation. By controlling the reaction conditions, specific hydroxyl groups can be methylated. For instance, staged methylation of 2,5-dihydroxy-4-methoxy benzoic acid can yield 4,5-dimethoxy-2-hydroxy benzoic acid, which can then be fully methylated to asaronic acid. ias.ac.in

This stepwise methylation demonstrates how the reactivity of hydroxyl groups is harnessed to build up the desired methoxy substitution pattern. The process involves converting hydroxyl groups into methoxy groups, which is a key "alteration" in the synthesis of these compounds. ias.ac.in

The following table outlines a reaction demonstrating the alteration of a hydroxyl group via methylation.

| Starting Material | Reagents | Product |

| 2,5-Dihydroxy-4-methoxy benzoic acid | Dimethyl sulphate, Anhydrous potassium carbonate | 2-Hydroxy-4,5-dimethoxy benzoic acid methyl ester ias.ac.in |

| 2-Hydroxy-4,5-dimethoxy benzoic acid methyl ester | Saponification | 2-Hydroxy-4,5-dimethoxy benzoic acid ias.ac.in |

Synthesis of Isomers (e.g., 2,3,4-trimethoxybenzoic acid, 3,4,5-trimethoxybenzoic acid)

The synthesis of specific isomers of trimethoxybenzoic acid is highly dependent on the choice of starting materials and the synthetic route. The substitution pattern of the precursors dictates the final arrangement of the methoxy groups on the aromatic ring.

Synthesis of 3,4,5-trimethoxybenzoic acid

A common and well-established route to 3,4,5-trimethoxybenzoic acid starts from gallic acid (3,4,5-trihydroxybenzoic acid). chemicalbook.comprepchem.com The synthesis involves the methoxylation of the three hydroxyl groups of gallic acid. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com The resulting methyl 3,4,5-trimethoxybenzoate is then hydrolyzed, for example, using sodium hydroxide (B78521) in ethanol, followed by acidification with hydrochloric acid to precipitate the final product, 3,4,5-trimethoxybenzoic acid. chemicalbook.com Another traditional route involves obtaining gallic acid from the hydrolysis of tannins from nutgalls, followed by methylation to yield 3,4,5-trimethoxybenzoic acid. google.com

Synthesis of 2,3,4-trimethoxybenzoic acid

The synthesis of 2,3,4-trimethoxybenzoic acid often begins with pyrogallol (1,2,3-trihydroxybenzene). cjph.com.cnresearchgate.net One synthetic pathway involves the etherification of pyrogallol with dimethyl carbonate, using an ionic liquid as a catalyst, to produce 1,2,3-trimethoxybenzene with high yield. researchgate.net This intermediate then undergoes a series of reactions, including bromination, cyanogenation, and finally hydrolysis, to yield 2,3,4-trimethoxybenzoic acid. researchgate.netgoogle.com The total yield for this multi-step process is reported to be around 47.2% based on pyrogallol. researchgate.net

An alternative route involves the oxidation of 2,3,4-trimethoxybenzaldehyde. google.com This oxidation can be carried out using potassium permanganate (B83412) in an alkaline solution in the presence of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide. cjph.com.cngoogle.com This method is reported to enhance the oxidation speed and efficiency, leading to a high-purity product. google.com

The table below summarizes various synthetic routes for these two isomers.

| Target Isomer | Starting Material | Key Steps | Overall Yield |

| 3,4,5-trimethoxybenzoic acid | Gallic acid | 1. Methoxylation (e.g., with dimethyl sulfate) 2. Hydrolysis chemicalbook.com | 100% (for hydrolysis step) chemicalbook.com |

| 2,3,4-trimethoxybenzoic acid | Pyrogallic acid | 1. Methylation 2. Blanc chloromethylation 3. Oxidation cjph.com.cn | ~63% cjph.com.cn |

| 2,3,4-trimethoxybenzoic acid | Pyrogallic acid | 1. Etherification 2. Bromination 3. Cyanogenation 4. Hydrolysis researchgate.net | 47.2% researchgate.net |

| 2,3,4-trimethoxybenzoic acid | 2,3,4-trimethoxybenzaldehyde | Oxidation (e.g., with KMnO₄ and phase transfer catalyst) google.com | High google.com |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR spectra offer fundamental information about the types and numbers of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of 2-Hydroxy-3,4,5-trimethoxybenzoic acid is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature a single singlet for the proton at the C6 position. Three separate singlets are anticipated for the three methoxy (B1213986) groups (-OCH₃) at positions C3, C4, and C5, as their electronic environments differ. Additionally, broad singlets corresponding to the hydroxyl (-OH) and carboxylic acid (-COOH) protons would be observed, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Ten distinct signals are expected, representing the ten carbon atoms in the molecule. These include the carboxyl carbon, six unique aromatic carbons, and three carbons from the methoxy groups. The chemical shifts are influenced by the attached functional groups; for instance, the carbons attached to oxygen (C2, C3, C4, C5) will be shifted downfield.

| ¹H NMR Predicted Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~11.0-13.0 | 1H, s, -COOH |

| ~8.0-9.5 | 1H, s, -OH |

| ~6.8 | 1H, s, Ar-H (C6) |

| ~3.9 | 3H, s, -OCH₃ |

| ~3.8 | 3H, s, -OCH₃ |

| ~3.7 | 3H, s, -OCH₃ |

| ¹³C NMR Predicted Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Carboxylic Acid) |

| ~150-155 | Aromatic C-O |

| ~140-150 | Aromatic C-O |

| ~135-140 | Aromatic C-O |

| ~120-125 | Aromatic C-C |

| ~110-115 | Aromatic C-C |

| ~105-110 | Aromatic C-H |

| ~60.0 | -OCH₃ |

| ~56.0 | -OCH₃ |

| ~55.8 | -OCH₃ |

Note: The data in the tables are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For this specific molecule, significant COSY correlations are not expected, as all the proton signals are singlets and are not coupled to each other through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com Expected correlations would be seen between the aromatic proton and its corresponding aromatic carbon (C6), and between the protons of each methoxy group and their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity, showing correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com Key HMBC correlations would be expected from the aromatic proton (H6) to adjacent carbons (like the carboxyl carbon, C2, and C4) and from the methoxy protons to the aromatic carbons they are attached to (e.g., 3-OCH₃ protons to C3). These correlations are instrumental in confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This can help confirm the spatial arrangement of the substituents. For instance, a NOESY correlation would be expected between the aromatic proton at C6 and the protons of the adjacent methoxy group at C5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and formula of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the precise elemental composition. For this compound (C₁₀H₁₂O₅), the exact mass can be calculated and compared to the experimental value to unambiguously confirm the molecular formula.

| HRMS Data | |

| Molecular Formula | C₁₀H₁₂O₅ |

| Calculated Exact Mass | 228.0685 Da |

| Expected Ion [M-H]⁻ | 227.0612 Da |

| Expected Ion [M+H]⁺ | 229.0757 Da |

The fragmentation pattern in the mass spectrum provides structural information based on how the molecule breaks apart. The analysis of these fragments helps to confirm the presence of specific functional groups and their arrangement. For this compound, common fragmentation pathways would likely involve the initial loss of small, stable molecules or radicals. researchgate.netresearchgate.net

Key fragmentation steps could include:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of water (H₂O), particularly involving the carboxylic acid and adjacent hydroxyl group.

Decarboxylation, leading to the loss of carbon dioxide (CO₂).

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

A plausible fragmentation might start with the loss of a methyl radical from the molecular ion to form a stable fragment, followed by the loss of carbon monoxide (CO) or CO₂. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic conjugation within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A very broad band would appear in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid, overlapping with a sharper O-H stretch from the phenolic group around 3300-3500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1680-1710 cm⁻¹. C-O stretching bands for the acid and ether groups would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

| IR Spectroscopy Predicted Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3300-3500 | O-H stretch (phenolic) |

| 2500-3300 | O-H stretch (carboxylic acid, broad) |

| 2950-3000 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (methyl) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1450-1600 | C=C stretch (aromatic ring) |

| 1200-1300 | C-O stretch (acid/ether) |

| 1000-1100 | C-O stretch (ether) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. The benzene (B151609) ring acts as a chromophore. The presence of the hydroxyl and three methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzoic acid. Typically, substituted benzoic acids show two main absorption bands. nist.govnist.gov For this compound, these bands would likely appear around 260-280 nm and 290-320 nm.

X-ray Crystallography Data for this compound Not Currently Available

A thorough search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. Consequently, detailed research findings and data tables concerning its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided at this time.

The determination of a compound's three-dimensional atomic arrangement through X-ray crystallography is a highly specific experimental technique. The resulting data is unique to the analyzed substance and cannot be inferred from structurally similar compounds. While crystallographic information exists for related molecules such as 3,4,5-trihydroxybenzoic acid (gallic acid) and 3,4,5-trimethoxybenzoic acid, this information is not applicable to this compound.

Further experimental research would be required to determine the precise solid-state structure of this compound and to generate the corresponding crystallographic data.

Investigation of Biological Activities and Underlying Mechanisms in Preclinical Models

Antioxidant Mechanisms and Cellular Scavenging Properties (In Vitro)

The antioxidant potential of phenolic compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive free radicals. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the benzoic acid core significantly influences this activity.

A structurally related compound, 3,4,5-trihydroxybenzoic acid (gallic acid), is a well-known antioxidant that effectively scavenges free radicals. The presence of hydroxyl groups is critical for this activity. While the methoxy groups in 2-Hydroxy-3,4,5-trimethoxybenzoic acid may modulate its antioxidant capacity compared to its polyhydroxylated counterparts, the phenolic hydroxyl group is expected to contribute to some level of ROS scavenging.

There is currently a lack of specific research investigating the effects of this compound on the enzymatic antioxidant systems within cells. This system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a pivotal role in detoxifying ROS. Some phenolic compounds have been shown to upregulate the expression or activity of these enzymes, thereby enhancing the cell's endogenous antioxidant defenses. Future in vitro studies would be necessary to determine if this compound shares this property.

Anti-inflammatory Effects in Cellular Models

The anti-inflammatory potential of phenolic compounds is an area of active investigation. The mechanisms often involve the modulation of key inflammatory mediators and signaling pathways.

Research on the direct impact of this compound on cytokine production in cellular models is limited. However, a study on the closely related compound, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), demonstrated a significant reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) in activated mast cells. nih.gov Mast cells are key players in allergic inflammatory responses, and their degranulation releases a host of inflammatory mediators. nih.gov The inhibition of cytokine release by 2-hydroxy-3-methoxybenzoic acid suggests that this compound may possess similar anti-inflammatory properties, although this requires experimental verification.

Table 1: Effect of 2-hydroxy-3-methoxybenzoic acid on Pro-inflammatory Cytokine Production in Mast Cells

| Cytokine | Effect of 2-hydroxy-3-methoxybenzoic acid | Cellular Model |

| TNF-α | Inhibition of release | Activated Mast Cells |

| IL-4 | Inhibition of release | Activated Mast Cells |

Data based on studies of the structurally similar compound 2-hydroxy-3-methoxybenzoic acid. nih.gov

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. The study on 2-hydroxy-3-methoxybenzoic acid revealed that its anti-inflammatory effects are mediated through the modulation of these pathways. Specifically, it was found to suppress the nuclear translocation of NF-κB and inhibit the phosphorylation of key signaling proteins such as Lyn, Syk, and Akt in mast cells. nih.gov The activation of these upstream molecules is essential for the subsequent activation of NF-κB. nih.gov By interfering with this signaling cascade, 2-hydroxy-3-methoxybenzoic acid effectively dampens the inflammatory response. nih.gov Given the structural similarity, it is plausible that this compound could exert anti-inflammatory effects through similar mechanisms, though this hypothesis awaits experimental validation.

Antimicrobial Activity and Mechanisms in Microbial Cultures

The antimicrobial properties of various benzoic acid derivatives have been documented, with their efficacy often depending on the specific microbial strain and the substitution pattern on the aromatic ring.

Research into the antimicrobial activity of 3,4,5-trimethoxybenzoic acid, a compound structurally related to this compound, has shown activity against a range of microorganisms. ijpbp.comscielo.br One study investigated a series of derivatives of 3,4,5-trimethoxybenzoic acid and found that some exhibited antibacterial activity against strains of Staphylococcus aureus and Salmonella Typhimurium. nih.gov The mechanisms underlying the antimicrobial action of benzoic acid derivatives can include disruption of the cell membrane, inhibition of essential enzymes, and interference with nutrient uptake.

Another study on hydroxyl amides synthesized from 3,4,5-trimethoxybenzoic acid reported antibacterial and antifungal activities. scielo.br Specifically, certain derivatives were active against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. scielo.br While these findings are for derivatives and not the parent compound with an additional hydroxyl group, they suggest that the trimethoxybenzoyl scaffold can be a foundation for developing antimicrobial agents. Direct testing of this compound is necessary to determine its specific antimicrobial spectrum and mechanisms of action.

Table 2: Antimicrobial Activity of a Derivative of 3,4,5-trimethoxybenzoic acid

| Microbial Strain | Activity of a Derivative |

| Staphylococcus aureus | Active |

| Salmonella Typhimurium | Active |

Data based on studies of a derivative of the structurally similar compound 3,4,5-trimethoxybenzoic acid. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

No studies were found that specifically tested and quantified the antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Therefore, no data on minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) can be provided.

Antifungal Efficacy against Yeast

There is no direct evidence or published research detailing the antifungal efficacy of this compound against yeast species such as Candida albicans.

Cellular Target Identification in Microorganisms

Without data on its antimicrobial activity, the cellular or molecular targets of this compound in microorganisms have not been investigated or identified.

Cytotoxic Effects and Anticancer Mechanisms in Cancer Cell Lines

A thorough review of scientific databases yielded no specific studies investigating the cytotoxic effects and anticancer mechanisms of this compound in cancer cell lines.

Cell Proliferation and Viability Assays

No data from cell proliferation or viability assays (such as MTT, XTT, or trypan blue exclusion assays) for this compound in the context of cancer research are available.

Apoptosis and Cell Cycle Modulation Studies

There are no published findings from studies on apoptosis induction (e.g., Annexin V/PI staining, caspase activity assays) or cell cycle analysis (e.g., flow cytometry) related to the effects of this compound on cancer cells.

Molecular Targets in Oncogenic Pathways

Investigations into the molecular targets of this compound within oncogenic signaling pathways have not been reported in the available literature.

Enzyme Inhibition Studies

The potential of this compound to inhibit various enzymes is a subject of scientific interest, driven by the known activities of structurally similar phenolic and benzoic acid derivatives.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govscielo.br Despite the known α-glucosidase inhibitory activity of various phenolic compounds, a review of the current scientific literature reveals no specific studies investigating the inhibitory effects of this compound on this enzyme. Research on structurally related compounds, such as gallic acid, has shown some activity, but direct evidence for the title compound is not available. researchgate.net

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections by bacteria such as Helicobacter pylori. researchgate.net Consequently, urease inhibitors are of significant interest for therapeutic applications. nih.govnih.gov However, there is currently no published research specifically examining the urease inhibitory activity of this compound. Studies have been conducted on derivatives of the related compound 3,4,5-trihydroxybenzoic acid (gallic acid), which have shown urease inhibition, but data for the specific methoxy-substituted compound of interest is lacking. researchgate.netiglobaljournal.com

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. aip.org The inhibition of AChE is a primary target for the symptomatic treatment of Alzheimer's disease. nih.gov While direct studies on this compound are not available, research on closely related benzoic acid derivatives suggests a potential for AChE inhibitory activity.

A study investigating various benzoic acid derivatives identified 3,4,5-trimethoxybenzoic acid, which differs from the title compound only by the absence of a hydroxyl group at the C2 position, as an inhibitor of AChE. aip.orgresearchgate.net This finding suggests that the trimethoxybenzoyl scaffold is a viable starting point for AChE inhibitor design. Further research into amide derivatives of 3,4,5-trimethoxybenzoic acid has also demonstrated dual activity as mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.org Another study on a series of 3,4,5-trimethoxycinnamates, which share the same trimethoxyphenyl group, also reported significant AChE and butyrylcholinesterase (BChE) inhibitory activities. mdpi.com The most potent compound in that series, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, exhibited mixed-type inhibition for both enzymes. mdpi.com

These findings from structurally related molecules indicate that this compound warrants investigation as a potential acetylcholinesterase inhibitor. The presence of both the hydroxyl and carboxylic acid groups, in addition to the methoxy substitutions, could influence its binding affinity and inhibitory mechanism.

| Related Compound | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |

| 3,4,5-trimethoxybenzoic acid | Acetylcholinesterase (AChE) | Data reported, specific IC₅₀ not provided in abstract. | aip.orgresearchgate.net |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 µM | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | 32.46 µM | mdpi.com |

| Methyl syringate | Acetylcholinesterase (AChE) | 5.50 μmol/μmol AChE | nih.gov |

The precise binding interactions of this compound with enzyme active sites have not been experimentally determined due to the lack of direct enzyme inhibition studies. However, molecular docking and simulation studies on related compounds can provide insights into potential binding modes.

For acetylcholinesterase, docking simulations of various hydroxybenzoic acids have shown that interactions with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) are crucial for inhibition. nih.gov For example, methyl syringate, a competitive inhibitor, was predicted to bind at the catalytic site. nih.gov In another study, molecular docking of 2-hydroxybenzoic acid derivatives with the enzyme SIRT5 suggested that the carboxylate and adjacent hydroxyl groups are essential for binding, forming hydrogen bonds and salt bridges with key residues like Arg105 and Tyr102 in the binding pocket. nih.gov Given the structural similarities, it is plausible that the 2-hydroxy and 1-carboxyl groups of this compound would play a primary role in anchoring the molecule within an enzyme's active site, while the trimethoxy-substituted phenyl ring could engage in hydrophobic or van der Waals interactions.

Modulation of Adipocyte Differentiation in Pre-adipocyte Cell Lines (e.g., 3T3-L1)

The differentiation of pre-adipocytes into mature adipocytes is a key process in the development of obesity. The 3T3-L1 cell line is a well-established in vitro model for studying adipogenesis. mdpi.com

Currently, there is no published research that directly investigates the effects of this compound on the differentiation of 3T3-L1 pre-adipocytes. However, studies on a closely related structural isomer, Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), have demonstrated significant anti-adipogenic effects. Treatment of 3T3-L1 cells with syringic acid was found to suppress their differentiation into mature adipocytes in a concentration-dependent manner. nih.govresearchgate.net The primary mechanism was identified as the inhibition of mitotic clonal expansion during the early stages of differentiation. nih.govresearchgate.net Furthermore, syringic acid treatment reduced triglyceride production and increased glycerol (B35011) release, indicating a decrease in lipogenesis and an increase in lipolysis. nih.govresearchgate.net

These findings for a closely related compound suggest that this compound may possess similar properties and represents a candidate for future studies on the modulation of adipocyte differentiation.

| Compound | Cell Line | Observed Effects | Reference |

| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | 3T3-L1 | Inhibited adipogenesis, suppressed mitotic clonal expansion, reduced triglyceride production, increased glycerol release. | nih.govresearchgate.net |

Neuroactive Potential and Role in Microbiota-Gut-Brain Axis Interactions (In Vitro/Metabolomics Context)

The microbiota-gut-brain axis describes the complex bidirectional communication network between the gut, its resident microbiota, and the brain. nih.govyoutube.com Gut microbes can produce a wide array of metabolites, including short-chain fatty acids and neurotransmitter precursors, that can influence brain function and behavior. nih.govnih.gov

A thorough review of the scientific literature indicates that there are currently no studies specifically investigating the neuroactive potential of this compound or its role in microbiota-gut-brain axis interactions. Research in this field is still emerging, and while the neuroactive potential of microbial metabolites is an area of intense investigation, the specific contribution of this particular compound has not been explored. nih.gov Future metabolomics studies of gut microbiota may identify this compound or its derivatives and elucidate their potential role in gut-brain communication.

Impact on Neurotransmitter Metabolism and Metabolomic Profiling in Microbial Systems

The intricate relationship between xenobiotics, the gut microbiota, and host physiology is a rapidly evolving field of research. The metabolic activities of gut microorganisms can significantly alter the structure and bioactivity of ingested compounds, including phenolic acids like this compound. While direct preclinical studies on the interaction of this compound with microbial neurotransmitter metabolism and its specific metabolomic footprint in the gut are not extensively documented, insights can be drawn from research on structurally related gallic acid derivatives.

The direct impact of this compound on neurotransmitter metabolism within microbial systems is an area requiring further investigation. However, the metabolism of phenolic compounds by gut bacteria can lead to the production of various metabolites, some of which may have the potential to influence host neurotransmitter pathways. The metabolism of aromatic compounds by microorganisms is a well-established phenomenon, often involving hydroxylation and ring-cleavage pathways. researchgate.net

While specific data on this compound is limited, studies on related compounds provide a basis for potential metabolic pathways. For instance, certain bacteria are known to metabolize gallic acid and its derivatives. asm.orgasm.orgnih.gov A strain of Pseudomonas putida has been shown to oxidize 3,4,5-trimethoxybenzoic acid, a compound structurally similar to this compound. nih.govdntb.gov.ua The microbial metabolism of such compounds often involves demethylation and decarboxylation reactions. These processes could theoretically yield metabolites that may interact with or influence the production of microbial-derived signaling molecules that, in turn, could affect host systems.

Table 1: Potential Microbial Metabolic Reactions on Aromatic Compounds and Their Relevance

| Metabolic Reaction | Description | Potential Relevance to Neurotransmitter Metabolism |

| Demethylation | Removal of a methyl group from a molecule. | Could alter the bioavailability and bioactivity of the parent compound and its metabolites. |

| Decarboxylation | Removal of a carboxyl group, often releasing carbon dioxide. | Can lead to the formation of smaller, more readily absorbed molecules. |

| Hydroxylation | Introduction of a hydroxyl group into a compound. | A crucial step in the microbial degradation of aromatic compounds, leading to intermediates for ring cleavage. researchgate.net |

It is important to note that these are potential metabolic pathways based on the metabolism of similar compounds, and further research is needed to confirm the specific biotransformation of this compound by microbial systems and any subsequent effects on neurotransmitter metabolism.

The gut microbiota possesses a wide range of enzymes capable of metabolizing dietary polyphenols. nih.gov For example, human gut bacteria have been shown to metabolize gallic acid. asm.orgasm.org The metabolic transformations of gallic acid and its esters by gut microbes can lead to the production of various smaller phenolic compounds. mdpi.com It is plausible that this compound would undergo similar metabolic processes by the gut microbiota.

A hypothetical metabolomic study could reveal the appearance of specific metabolites derived from this compound, as well as shifts in the endogenous metabolite profile of the gut microbiota.

Table 2: Hypothetical Metabolomic Signature Following Microbial Metabolism of this compound

| Putative Metabolite Class | Potential Origin | Significance in Metabolomic Profile |

| Demethylated Derivatives | Microbial O-demethylation of the methoxy groups. | Indicates initial microbial processing of the parent compound. |

| Decarboxylated Products | Microbial decarboxylation of the carboxylic acid group. | Suggests further breakdown into smaller phenolic compounds. |

| Ring-Cleavage Products | Subsequent microbial degradation of the aromatic ring. | Represents the complete catabolism of the aromatic structure. |

| Conjugated Metabolites | Host or microbial conjugation (e.g., glucuronidation, sulfation). | Reflects detoxification and elimination pathways. |

The identification and quantification of these potential metabolites through metabolomic analysis would be crucial to understanding the bioavailability and biological activity of this compound and its microbial-derived products. Such studies would provide valuable insights into its mechanism of action at the host-microbiota interface.

Biosynthesis and Biotransformation Pathways

Proposed Biosynthetic Routes in Natural Producers

While the definitive biosynthetic pathway for 2-Hydroxy-3,4,5-trimethoxybenzoic acid is not yet established, a plausible route can be proposed based on the well-characterized biosynthesis of its structural analogs, particularly gallic acid and other methoxylated benzoic acids. This proposed pathway involves key precursors from primary metabolism and a series of enzymatic modifications.

The likely precursor for the aromatic ring of this compound is derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other phenolic compounds. Gallic acid (3,4,5-trihydroxybenzoic acid) is a strong candidate as a key intermediate. The biosynthesis of gallic acid is understood to proceed from 3-dehydroshikimic acid, an intermediate of the shikimate pathway.

Although no specific isotopic labeling studies have been reported for this compound, research on related methoxylated aromatic compounds has utilized stable isotope labeling to trace their biosynthetic origins. For instance, feeding experiments with isotopically labeled precursors are a common technique to unravel biosynthetic pathways. Such studies have been instrumental in confirming the origins of various natural products and could be pivotal in definitively mapping the biosynthesis of this compound.

The conversion of a precursor like gallic acid to this compound would necessitate a series of enzymatic reactions, primarily O-methylation and hydroxylation.

O-Methylation: The three methoxy (B1213986) groups at positions 3, 4, and 5 are likely installed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes are known to catalyze the transfer of a methyl group from SAM to a hydroxyl group of a wide range of substrates, including flavonoids and other phenolic compounds. The methylation of the hydroxyl groups on the gallic acid backbone would be a critical step. The regioselectivity of these OMTs would determine the sequence of methylation.

Hydroxylation: The introduction of the hydroxyl group at the C2 position is a key step. This reaction is likely catalyzed by a hydroxylase, possibly a cytochrome P450 monooxygenase or another type of oxygenase. For example, benzoic acid 2-hydroxylase is a known enzyme that specifically hydroxylates benzoic acid at the ortho position to produce salicylic (B10762653) acid. A similar enzyme could be responsible for the 2-hydroxylation of a trimethoxybenzoic acid precursor.

The precise sequence of these methylation and hydroxylation steps is yet to be determined and could vary between different producing organisms.

Metabolic Transformations in Biological Systems (In Vitro/Ex Vivo)

The metabolic fate of this compound and its close structural relatives has been investigated in various biological systems, particularly in microorganisms. These studies shed light on the enzymatic processes involved in its biotransformation and degradation.

Microorganisms, especially soil bacteria, are known for their remarkable ability to degrade a wide variety of aromatic compounds. Studies on the microbial catabolism of trimethoxybenzoic acids have revealed key degradation pathways. For example, bacteria of the genus Arthrobacter have been shown to degrade 2,4,5-trimethoxybenzoic acid, with 4-methoxygentisic acid identified as an intermediate. Similarly, strains of Pseudomonas putida can oxidize 3,4,5-trimethoxycinnamic acid, which involves the eventual demethylation of the resulting benzoic acid derivative.

The degradation of these compounds often commences with demethylation, followed by hydroxylation and subsequent aromatic ring cleavage. These pathways are crucial for the recycling of carbon in ecosystems.

The biotransformation of methoxylated aromatic compounds is characterized by a range of enzymatic reactions that modify their structure and biological activity.

Hydroxylation: Microbial enzymes, including various monooxygenases and dioxygenases, can introduce hydroxyl groups onto the aromatic ring of methoxybenzoic acids. This is often a prerequisite for ring cleavage.

Demethylation: The removal of methyl groups from methoxy substituents is a common metabolic transformation. This O-demethylation is catalyzed by enzymes such as cytochrome P450 monooxygenases, which convert the methoxy group into a hydroxyl group and formaldehyde (B43269).

Conjugation: In more complex biological systems, metabolites of benzoic acid derivatives can undergo conjugation reactions, for instance, with glycine. This process increases their water solubility and facilitates excretion. Another form of conjugation is glycosylation, where a sugar moiety is attached to the molecule.

The following table summarizes some of the key enzymatic transformations involved in the metabolism of methoxybenzoic acid derivatives.

| Transformation | Enzyme Class (Example) | Substrate (Example) | Product (Example) |

|---|---|---|---|

| Hydroxylation | Monooxygenase | Benzoic Acid | Salicylic Acid |

| Demethylation | Cytochrome P450 Monooxygenase | 4-Methoxybenzoic Acid | 4-Hydroxybenzoic Acid |

| Conjugation (Glycosylation) | Glucosyltransferase | Cinnamic Acid | Cinnamic Acid Glucose Ester |

Role as a Metabolite in Complex Biological Networks

Hydroxy- and methoxybenzoic acids are integral components of the vast network of plant secondary metabolites. sdstate.edu They can serve as precursors for the synthesis of more complex molecules or be the end products of catabolic pathways. Their presence and concentration in tissues can be influenced by various factors, including developmental stage and environmental stresses.

While the specific role of this compound in complex biological networks is not extensively documented, its structural features suggest potential involvement in signaling pathways or as a defense compound. The hydroxylation and methylation patterns on the benzoic acid core are critical determinants of its biological activity and its interactions within metabolic networks. Further research is needed to fully understand its physiological and ecological significance.

Structure Activity Relationship Sar and Rational Design of Derivatives

Impact of Hydroxyl Group on Biological Activity

The hydroxyl (-OH) group is a critical pharmacophore in many biologically active molecules, including derivatives of benzoic acid. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions with biological receptors, such as enzymes and proteins. researchgate.net The antioxidant activity of hydroxybenzoic acids, for instance, is directly correlated with the number and position of hydroxyl groups on the aromatic ring. nih.gov

In various molecular frameworks, the hydroxyl group is essential for bioactivity. For example, in a series of 2-hydroxybenzoic acid derivatives designed as SIRT5 inhibitors, the hydroxyl group, along with the adjacent carboxylic acid, was found to be essential for inhibitory activity. nih.gov The hydroxyl group's presence can also significantly influence the supramolecular assembly of compounds in the crystalline phase through hydrogen bonding, which in turn can affect their cytotoxic profiles. mdpi.com While crucial for forming hydrogen bonds and potentially increasing the bioavailability of compounds, the high desolvation penalty of the hydroxyl group can sometimes reduce binding affinity, presenting a key consideration in drug design. researchgate.net

Influence of Methoxy (B1213986) Substituents on Activity Profile

The three methoxy (-OCH₃) groups on the aromatic ring significantly modulate the lipophilicity, electronic properties, and steric profile of the parent molecule. The conversion of gallic acid (3,4,5-trihydroxybenzoic acid) to 3,4,5-trimethoxybenzoic acid has been shown to enhance certain biological activities, such as antiparkinsonian effects, suggesting a favorable contribution from the methoxy groups. scielo.br

The position of methoxy substituents is known to be critical for activity. Studies on other aromatic compounds have shown that methoxy group placement can dramatically alter efficacy; for example, a para-methoxy group can enhance activity through a mesomeric effect, while an ortho-substitution may reduce activity due to steric hindrance. nih.gov In the context of 2-Hydroxy-3,4,5-trimethoxybenzoic acid derivatives, the trimethoxy substitution pattern is a key feature in potent anticancer agents, such as certain methoxybenzoyl-aryl-thiazole analogues. acs.org Furthermore, it has been suggested that the three methoxy groups could lead to greater penetration of the blood-brain barrier, which is a desirable trait for drugs targeting the central nervous system. beilstein-journals.orgbeilstein-journals.org

Role of Carboxyl Group in Molecular Interactions

The carboxyl (-COOH) group is a key functional moiety that governs the acidic nature of the compound and its ability to engage in various non-covalent interactions. As a strong hydrogen bond donor and acceptor, and existing as a carboxylate anion at physiological pH, it readily forms electrostatic interactions and hydrogen bonds with amino acid residues in protein binding pockets. nih.gov

Molecular docking studies of 2-hydroxybenzoic acid derivatives have revealed that the carboxylate group can form critical electrostatic and hydrogen bond interactions with unique residues in an enzyme's active site, such as Arg105 and Tyr102 of SIRT5. nih.gov The interplay between the carboxyl group and an adjacent hydroxyl group can confer a rigid geometry to the molecule through intramolecular hydrogen bonding. nih.govresearchgate.net This rigidity can influence the compound's binding modes with targets like metal ions. The polarity of the carboxyl group is directly related to the strength of molecular complex formation, highlighting its central role in molecular recognition. researchgate.net

SAR Studies of Synthesized Analogues for Specific Activities (e.g., antimicrobial, enzyme inhibition)

The rational design of analogues of this compound has led to the development of compounds with specific biological activities. By systematically modifying the core structure, researchers have been able to probe the SAR for various therapeutic targets.

Antimicrobial Activity: 3,4,5-Trimethoxybenzoic acid itself has demonstrated antibacterial activity against Staphylococcus aureus. medchemexpress.com Derivatives of this compound have been explored as potential efflux pump inhibitors (EPIs), a strategy to combat antimicrobial resistance. nih.gov SAR studies in this area have indicated that the trimethoxybenzoic acid scaffold is important for efflux pump inhibitory activity. nih.gov Further synthesis of hydroxyl amides from 3,4,5-trimethoxybenzoic acid has been undertaken to evaluate their antimicrobial and antifungal properties. scielo.br

| Compound/Derivative | Target Activity | Key SAR Finding |

| 3,4,5-Trimethoxybenzoic acid | Antibacterial | Active against S. aureus. medchemexpress.com |

| Amide derivatives of 3,4,5-trimethoxybenzoic acid | Efflux Pump Inhibition | The trimethoxybenzoic acid moiety is important for activity. nih.gov |

| Hydroxyl amides from 3,4,5-trimethoxybenzoic acid | Antimicrobial/Antifungal | Synthesized to explore potential activity. scielo.br |

Enzyme Inhibition: Analogues of hydroxybenzoic acids have been extensively studied as enzyme inhibitors. For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives were identified as potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme, which is implicated in various diseases. nih.gov Similarly, derivatives of 2-hydroxybenzoic acid have been developed as selective inhibitors of SIRT5, a member of the sirtuin family of enzymes. nih.gov In these studies, the 2-hydroxy and carboxyl groups were found to be indispensable for activity. While not direct derivatives, analogues of the related 3,4,5-trihydroxybenzoic acid (gallic acid) have also shown potent urease inhibitory activity. researchgate.net

| Derivative Class | Enzyme Target | Key SAR Finding |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase (12-LOX) | The 2-hydroxy-3-methoxybenzyl scaffold is key for potent inhibition. nih.gov |

| 2-Hydroxybenzoic acid analogues | Sirtuin 5 (SIRT5) | The carboxylic acid and adjacent hydroxyl group are essential for activity. nih.gov |

| 3,4,5-Trihydroxybenzoic acid derivatives | Urease | Amide derivatives showed significant inhibitory activity. researchgate.net |

Computational Approaches to SAR Prediction

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of novel compounds and elucidating their binding mechanisms. These in silico approaches accelerate the drug design process by prioritizing compounds for synthesis and experimental testing.

QSAR studies have been successfully used to understand the relationship between molecular structure and antimicrobial activity in derivatives of p-hydroxy benzoic acid. nih.gov Molecular docking has been instrumental in understanding how inhibitors bind to their target enzymes. For instance, docking studies predicted the binding mode of SIRT5 inhibitors, confirming that the carboxylate group forms key electrostatic interactions and hydrogen bonds within the active site. nih.gov Similar computational approaches have been used to screen trimethoxybenzoic acid derivatives for their potential as bacterial efflux pump inhibitors and to guide the design of novel anticancer agents. acs.orgnih.gov The combination of molecular docking with molecular dynamics simulations provides a deeper understanding of the stability of ligand-protein complexes over time. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of phenolic compounds. For derivatives of benzoic acid, methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly used to optimize molecular geometry and compute a variety of molecular properties.

Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For 2-Hydroxy-3,4,5-trimethoxybenzoic acid, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxyl, hydroxyl, and methoxy (B1213986) groups, indicating these as sites susceptible to electrophilic attack. The hydrogen atoms, particularly of the hydroxyl and carboxyl groups, would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity, helping to understand its behavior in chemical reactions.

| Calculated Property | Typical Method | Significance |

| Optimized Geometry | DFT/B3LYP | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energies | DFT/B3LYP | Determines the energy gap, indicating chemical reactivity. |

| MEP Map | DFT Calculation | Visualizes charge distribution and predicts reactive sites. |

| Dipole Moment | DFT Calculation | Measures the overall polarity of the molecule. |

| Reactivity Descriptors | Conceptual DFT | Quantifies aspects like electronegativity and chemical hardness. |

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for predicting ligand-protein interactions and estimating the binding affinity of the complex. While specific docking studies for this compound are not widely published, research on analogous trimethoxybenzoic acid and hydroxybenzoic acid derivatives provides a framework for its potential interactions.

For instance, derivatives of trimethoxybenzoic acid have been studied as potential inhibitors of bacterial efflux pumps, which are proteins that contribute to antibiotic resistance. nih.gov Docking simulations of these compounds into the active sites of efflux pumps like AcrB or NorA help elucidate the structural basis for their inhibitory activity. nih.gov

Docking studies reveal the specific interactions that stabilize the ligand within the protein's binding pocket. For a molecule like this compound, these interactions would likely include:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors, likely forming crucial interactions with polar amino acid residues (e.g., Serine, Threonine, Glutamate) in a protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine).

Docking programs calculate a score that estimates the binding free energy (ΔG) of the ligand-protein complex. A more negative score typically indicates a stronger and more favorable binding interaction. Studies on related compounds like gallic acid (3,4,5-trihydroxybenzoic acid) docked against targets such as TNF-α and NF-κB have shown favorable binding energies, suggesting their potential as inhibitors. nih.gov

The table below shows representative docking scores for gallic acid against various biological targets, illustrating the type of data generated from such simulations.

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

| Gallic Acid | TNF-α (2E7A) | -6.73 | Not Specified nih.gov |

| Gallic Acid | AP-1 (1FOS) | -7.31 | Not Specified nih.gov |

| Gallic Acid | NF-κB (1SVC) | -7.01 | Not Specified nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and the stability of its interactions with biological targets or solvent molecules.

In studies of substituted benzoic acids, MD simulations using force fields like the General Amber Force Field (GAFF) have been performed to investigate their behavior in various solvents. ucl.ac.uk These simulations can reveal how the molecule self-associates (e.g., forming dimers through hydrogen bonding) or interacts with solvent molecules, which influences properties like solubility and crystal formation. acs.orgbohrium.com

When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. By simulating the complex in a dynamic, solvated environment, researchers can observe whether the key interactions are maintained over time, providing a more realistic assessment of the binding stability than static docking alone.

Pharmacophore Modeling for Ligand Design

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov For this compound, a pharmacophore model could be generated based on its key chemical features, which would likely include:

One Hydrogen Bond Donor (from the hydroxyl group).

Multiple Hydrogen Bond Acceptors (from the oxygen atoms of the carboxyl, hydroxyl, and methoxy groups).

One Aromatic Ring feature.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features in the correct spatial arrangement. dovepress.com Identified hits would be expected to have a similar biological activity and could be prioritized for further experimental testing. This approach is a cornerstone of rational drug design, enabling the discovery of new molecular scaffolds for a given biological target. nih.govdovepress.com